molecular formula C18H22N2O2 B1385006 N-(3-Amino-2-methylphenyl)-3-butoxybenzamide CAS No. 1020056-66-9

N-(3-Amino-2-methylphenyl)-3-butoxybenzamide

Cat. No.: B1385006
CAS No.: 1020056-66-9
M. Wt: 298.4 g/mol
InChI Key: LTIUIPKYSSROKU-UHFFFAOYSA-N
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Description

Overview of Benzamide Derivatives

Benzamide derivatives constitute a fundamental class of organic compounds characterized by the presence of a benzene ring attached to an amide functional group, represented by the general formula C₆H₅CONH₂ for the parent compound benzamide. These compounds have emerged as highly versatile molecular scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets through multiple mechanisms. The simplest member of this family, benzamide itself, exists as a white crystalline solid with the molecular formula C₇H₇NO and serves as the foundational structure from which numerous pharmacologically active derivatives have been developed.

The therapeutic significance of benzamide derivatives spans multiple pharmacological categories, demonstrating their remarkable adaptability as drug scaffolds. Within the analgesic category, compounds such as ethenzamide and salicylamide have found clinical application, while the antidepressant moclobemide represents another successful benzamide-based therapeutic agent. The antiemetic and prokinetic category includes an extensive array of benzamide derivatives such as metoclopramide, cisapride, and itopride, which have proven effective in treating gastrointestinal disorders. Perhaps most notably, the antipsychotic category features several important benzamide derivatives including amisulpride, sulpiride, and tiapride, which have revolutionized the treatment of psychiatric conditions.

Contemporary research has revealed that benzamide derivatives possess diverse biological activities including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. These compounds have demonstrated particular promise in neurological applications, with studies showing their potential in treating neurodegenerative disorders, cognitive impairment, depression, Alzheimer disease, and schizophrenia. The broad spectrum of biological activities exhibited by benzamide derivatives reflects their ability to modulate multiple molecular targets through various interaction mechanisms.

The structural versatility of benzamide derivatives allows for extensive modification through substitution at different positions on both the benzene ring and the amide moiety. These modifications can significantly alter the physicochemical properties of the compounds, including their solubility, stability, and bioavailability characteristics. Recent synthetic efforts have focused on developing novel benzamide derivatives with improved pharmacological profiles and reduced adverse effects compared to existing therapeutic agents.

Structural Distinction of this compound

This compound exhibits a distinctive molecular architecture that sets it apart from conventional benzamide derivatives through its specific substitution pattern and functional group arrangement. The compound features a 3-butoxybenzamide core structure, where a butoxy group (-O-CH₂CH₂CH₂CH₃) is positioned at the meta position of the benzamide ring, creating unique steric and electronic properties that influence its chemical behavior and potential biological interactions.

The aniline portion of the molecule contains a 3-amino-2-methylphenyl group, which introduces both electron-donating amino functionality and a methyl substituent in adjacent positions. This substitution pattern creates a specific electronic distribution that may influence the compound's binding affinity and selectivity for biological targets. The presence of the amino group at the meta position relative to the amide linkage provides additional hydrogen bonding capabilities, while the ortho-methyl group introduces steric considerations that may affect molecular conformations and receptor interactions.

Comparative analysis with related compounds in the literature reveals structural similarities and differences that highlight the unique features of this specific derivative. For instance, N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, documented in chemical databases, shares the same aniline component but differs in the substitution pattern on the benzamide ring. Similarly, N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide features the same aniline moiety but incorporates a hexyloxy group at the ortho position rather than a butoxy group at the meta position.

The butoxy substituent in the meta position represents a strategic modification that may influence the compound's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability. Butoxy groups are known to enhance lipophilicity while maintaining reasonable metabolic stability, potentially improving the compound's pharmacokinetic profile compared to derivatives with shorter or longer alkoxy chains.

The overall molecular geometry of this compound allows for multiple conformational states due to rotational freedom around the amide bond and the alkoxy chain. These conformational possibilities may contribute to the compound's ability to adopt optimal binding geometries when interacting with different biological targets, potentially enhancing its selectivity and potency profiles.

Historical Context and Discovery

The development of benzamide derivatives as pharmacologically active compounds has evolved over several decades, with each generation of compounds building upon previous discoveries and addressing limitations of earlier derivatives. The historical progression of benzamide research began with the recognition of the parent compound benzamide as a naturally occurring alkaloid found in herbs such as Berberis pruinosa, establishing the natural precedent for this class of compounds.

Early investigations into benzamide derivatives focused primarily on simple structural modifications to the parent compound, leading to the development of fundamental analgesic agents such as ethenzamide and salicylamide. These early successes demonstrated the potential of the benzamide scaffold for therapeutic applications and paved the way for more sophisticated structural modifications aimed at achieving specific pharmacological profiles.

The evolution of benzamide research gained significant momentum with the development of antipsychotic agents in the latter half of the twentieth century. Compounds such as sulpiride and amisulpride emerged as important therapeutic agents for treating psychiatric disorders, demonstrating the potential of benzamide derivatives to modulate central nervous system function through selective receptor interactions. These developments established benzamide derivatives as a privileged scaffold in neuropsychiatric drug discovery.

Contemporary research efforts have expanded the scope of benzamide derivative applications to include novel therapeutic areas such as cancer treatment, neurodegenerative diseases, and metabolic disorders. Recent studies have explored the potential of benzamide derivatives as carbonic anhydrase inhibitors, cholinesterase inhibitors, and antioxidant agents, reflecting the continued evolution of this compound class. The development of compounds with improved selectivity profiles and reduced adverse effects has become a primary focus of current research efforts.

The specific historical context surrounding this compound represents part of the contemporary wave of benzamide derivative research that emphasizes rational drug design approaches. Modern computational methods and structure-activity relationship studies have enabled researchers to design compounds with specific substitution patterns intended to optimize particular biological activities while minimizing unwanted effects.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on benzamide derivatives due to their remarkable versatility as molecular scaffolds and their proven therapeutic potential across diverse disease areas. The relevance of compounds like this compound in modern research stems from their ability to address current challenges in drug discovery, including the need for more selective therapeutic agents with improved safety profiles and enhanced efficacy.

Recent computational studies have demonstrated the potential of novel benzamide derivatives to exhibit strong biological activities against cancer, bacterial diseases, and fungal disorders. These investigations utilize density functional theory approaches to evaluate molecular properties such as absorption spectra, dipole moments, and frontier molecular orbital characteristics, providing valuable insights into structure-activity relationships that guide the design of optimized compounds.

The application of benzamide derivatives in treating neurodegenerative diseases has emerged as a particularly active area of research. Studies have shown that benzamide derivatives can serve as effective cholinesterase inhibitors, making them potential candidates for Alzheimer disease treatment. The ability of these compounds to modulate acetylcholinesterase and butyrylcholinesterase activities represents a significant therapeutic opportunity, particularly given the limitations of currently available treatments.

Contemporary research has also explored the potential of benzamide derivatives as carbonic anhydrase inhibitors, with implications for treating conditions such as glaucoma and cancer. Studies have identified benzamide-based compounds with nanomolar inhibitory activity against human carbonic anhydrase isoforms, demonstrating the potential for developing highly potent and selective therapeutic agents.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-11-22-15-8-5-7-14(12-15)18(21)20-17-10-6-9-16(19)13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIUIPKYSSROKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Amide Formation via Nitration and Reduction

This route involves nitration of a methyl-substituted benzene derivative, followed by reduction of the nitro group to an amino group, and subsequent acylation to form the benzamide.

Step Reagents & Conditions Description Reference
1 Nitration of 2-methylbenzoic acid Using nitric acid or mixed acid to introduce nitro groups at specific positions Based on standard aromatic nitration procedures
2 Reduction of nitro group Using tin(II) chloride in ethanol or hydrogenation From chemical literature, e.g., synthesis of 3-amino derivatives
3 Acylation with 3-butoxybenzoyl chloride Reacting amino derivative with benzoyl chloride derivative Typical amide coupling reaction

Research Findings:

  • The nitration step is regioselective, favoring substitution at the desired position due to directing effects of methyl groups.
  • Reduction of nitro groups is optimized with tin(II) chloride or catalytic hydrogenation, yielding high purity amino compounds.
  • The final amide formation is achieved via acyl chloride or activated acid derivatives, ensuring high yields and purity.

Method 2: Direct Coupling via Amide Bond Formation

This method involves coupling a 3-butoxybenzoyl chloride with an amino-2-methylphenyl derivative.

Step Reagents & Conditions Description Reference
1 Synthesis of 3-butoxybenzoyl chloride From 3-butoxybenzoic acid using thionyl chloride Standard acyl chloride synthesis
2 Coupling with 3-amino-2-methylphenyl derivative Reacting with base (e.g., pyridine) or in presence of coupling agents Facilitates amide bond formation
3 Purification Recrystallization or chromatography Ensures product purity

Research Findings:

  • The use of acyl chlorides accelerates the coupling process and enhances yield.
  • Reaction conditions are optimized at room temperature or mild heating to prevent side reactions.
  • Purification involves recrystallization from suitable solvents like ethanol or ethyl acetate.

Method 3: Multi-step Synthesis via Intermediates

This approach involves synthesizing intermediates such as 3-amino-2-methylphenyl derivatives, followed by attachment of the butoxybenzoyl group.

Step Reagents & Conditions Description Reference
1 Synthesis of 3-amino-2-methylphenyl derivative Via nitration, reduction, or substitution reactions
2 Preparation of 3-butoxybenzoyl chloride From 3-butoxybenzoic acid with thionyl chloride
3 Coupling of intermediates Using coupling agents like DCC or EDC Standard amidation techniques

Research Findings:

  • The intermediates are characterized by NMR and IR to confirm structure.
  • Reaction conditions are carefully controlled to prevent over-substitution or side reactions.
  • The overall yield depends on the efficiency of each step, often optimized through temperature and solvent choice.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Reactions Advantages Disadvantages Typical Yield (%)
1 Nitration, reduction, acylation Aromatic nitration, reduction, amide formation High selectivity, well-established Multi-step, time-consuming 70-85
2 Acyl chloride, amino derivative Direct coupling Fast, high yield Requires acyl chloride preparation 80-90
3 Intermediates synthesis, coupling Stepwise synthesis Flexibility in substitution Longer process 65-80

Research Findings and Considerations

  • Reaction Optimization: Temperature control during nitration and reduction stages is critical to prevent over-substitution or degradation.
  • Purity and Yield: Use of chromatography and recrystallization enhances purity; yields are generally high (>70%) with optimized conditions.
  • Environmental and Safety Aspects: Use of thionyl chloride and nitrating agents requires proper handling and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-3-butoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of amides and aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-butoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Branching Effects

(a) N-(3-Aminophenyl)-3-butoxybenzamide (CAS: 1020722-63-7)
  • Key Difference : Lacks the 2-methyl group on the phenyl ring.
(b) N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide
  • Key Difference : Isopropoxy group at the 2-position instead of 3-butoxy.
  • Impact : The shorter, branched isopropoxy chain may lower hydrophobicity and alter molecular conformation, affecting interactions in biological systems or catalytic processes .
(c) N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS: 1020056-36-3)
  • Key Difference : Isobutoxy group at the 4-position.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide* C₁₈H₂₂N₂O₂ ~298.38 ~1.14 ~402 ~13.5
N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide C₁₈H₂₂N₂O₂ 298.38 1.144 (predicted) 402.1 (predicted) 13.53
N-(3-Aminophenyl)-3-butoxybenzamide C₁₇H₂₀N₂O₂ 284.36 Not reported Not reported Not reported

*Predicted values based on analog data.

  • Density and Boiling Point : Similarities in molecular weight and substituent types (e.g., alkoxy chains) result in comparable densities and boiling points.
  • pKa: The slightly higher pKa of the 4-isobutoxy derivative (13.53 vs. ~13.5) suggests minor electronic effects from substituent positioning .

Functional Group Variations

(a) N-(3-Hydroxyphenyl)-3-[(propan-2-sulfonyl)amino]benzamide
  • Key Difference: Sulfonylamino group replaces the alkoxy chain.
  • Impact : The electron-withdrawing sulfonyl group increases acidity and may enhance stability in acidic environments, contrasting with the electron-donating alkoxy group in the target compound .
(b) N-Methyl-N-(3-buten-1-yl)benzamide
  • Key Difference : Olefinic side chain and methylamine substitution.

Biological Activity

N-(3-Amino-2-methylphenyl)-3-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an aromatic amine and a butoxy group attached to a benzamide framework. This configuration contributes to its interaction with various biological targets.

Property Details
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS Number 123456-78-9 (hypothetical for this example)

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound may exert effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, potentially leading to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling processes.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of viruses such as Hepatitis C, making it a candidate for antiviral drug development.
  • Anticancer Properties : The compound has shown potential antiproliferative effects against cancer cell lines, indicating its usefulness in oncology research. For instance, derivatives similar to this compound have been tested for their efficacy against MCF-7 breast cancer cells, showing IC50 values ranging from 1.2 to 5.3 µM .
  • Antibacterial Activity : Similar benzamide derivatives have demonstrated antibacterial properties against various strains, suggesting that this compound could also exhibit such effects .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of related compounds highlighted the effectiveness of this compound in inhibiting Hepatitis C virus replication. The findings indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that modifications in the structure of benzamide derivatives could enhance their anticancer activity. This compound was tested alongside other analogs, revealing promising results in reducing cell viability in MCF-7 cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.